molecular formula C6H5F2NO B2734169 2,3-Difluoro-5-methoxypyridine CAS No. 1227573-20-7

2,3-Difluoro-5-methoxypyridine

Cat. No.: B2734169
CAS No.: 1227573-20-7
M. Wt: 145.109
InChI Key: WNQPYKRAARMKMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Difluoro-5-methoxypyridine is a fluorinated pyridine derivative. This compound is characterized by the presence of two fluorine atoms and one methoxy group attached to the pyridine ring. Fluorinated pyridines are known for their unique chemical and biological properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the diazotization of substituted 2-aminopyridines followed by fluorination . Another approach involves the reaction of 5-chloro-2,3,6-trifluoropyridine with appropriate reagents to introduce the methoxy group .

Industrial Production Methods: Industrial production of 2,3-Difluoro-5-methoxypyridine may involve large-scale fluorination processes using specialized fluorinating agents. The choice of method depends on factors such as yield, cost, and environmental considerations .

Chemical Reactions Analysis

Types of Reactions: 2,3-Difluoro-5-methoxypyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and organoboron reagents.

Major Products: The products formed depend on the specific reaction conditions and reagents used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted pyridines .

Scientific Research Applications

2,3-Difluoro-5-methoxypyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Difluoro-5-methoxypyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability .

Comparison with Similar Compounds

Uniqueness: 2,3-Difluoro-5-methoxypyridine is unique due to the combination of fluorine and methoxy substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2,3-difluoro-5-methoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NO/c1-10-4-2-5(7)6(8)9-3-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNQPYKRAARMKMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(N=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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